molecular formula C7H9N3O3S B1588147 Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate CAS No. 60845-81-0

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate

Cat. No. B1588147
CAS RN: 60845-81-0
M. Wt: 215.23 g/mol
InChI Key: BTEPYCPXBCCSDL-YHYXMXQVSA-N
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Description

Synthesis Analysis

EAHA was first synthesized by Yamamoto et al. in 1999 using a one-pot procedure from 2-cyanothioacetamide and ethyl glyoxalate. Since then, various methods for the synthesis and characterization of EAHA have been developed.


Molecular Structure Analysis

The molecular formula of EAHA is C7H9N3O3S. It belongs to the class of thiazole compounds, which are heterocyclic compounds containing a five-membered ring consisting of a sulfur atom, a nitrogen atom, and three carbon atoms.


Chemical Reactions Analysis

EAHA has been used in the synthesis of α-ketoamide derivatives. A study by El‐Faham et al. (2013) demonstrated the use of a related compound, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), as an effective additive in the synthesis of α-ketoamide derivatives.


Physical And Chemical Properties Analysis

EAHA is a white to off-white crystalline powder with a melting point of 218-222°C. It is sparingly soluble in water but soluble in most organic solvents such as ethanol, methanol, and acetonitrile. Its molecular weight is 215.23 g/mol.

Scientific Research Applications

Efficient Synthesis of α-Ketoamide Derivatives

A study by El‐Faham et al. (2013) demonstrated the use of a related compound, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), as an effective additive in the synthesis of α-ketoamide derivatives. This method showed superior yield and purity compared to traditional methods, suggesting its utility in synthesizing novel compounds with potential pharmaceutical applications El‐Faham et al., 2013.

Antioxidant and Antimicrobial Activities

Youssef and Amin (2012) explored the synthesis of thiazolopyrimidine derivatives, demonstrating the potential of ethyl acetoacetate-based compounds for producing substances with notable antioxidant and antimicrobial activities. This suggests a pathway for developing new antimicrobial and antioxidant agents Youssef & Amin, 2012.

Biological Activity of β-Lactam Antibiotics

Research on substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, related to the core structure of interest, showed significant antimicrobial activity against Gram-negative bacteria, pointing to the potential of such compounds in developing new antibiotics Woulfe & Miller, 1985.

Glucosidase Inhibition

A study by Babar et al. (2017) on novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates showed significant inhibition towards α-glucosidase and β-glucosidase enzymes. This suggests the potential application of these compounds in managing conditions like diabetes Babar et al., 2017.

Safety And Hazards

EAHA may cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9)/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEPYCPXBCCSDL-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\O)/C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215981
Record name Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate
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Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate

CAS RN

64485-82-1, 60845-81-0
Record name Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate
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Record name Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
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Record name Ethyl (Z)-2-amino-alpha-(hydroxyimino)thiazol-4-acetate
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Record name Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate
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Record name Ethyl (Z)-2-amino-α-(hydroxyimino)thiazol-4-acetate
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Record name Ethyl 2-amino-α-(hydroxyimino)thiazol-4-acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-hydroxyimino-4-bromoacetoacetate (a mixture of syn and anti isomers) (2.4 g) and thiourea (0.76 g) in ethanol (15 ml) was stirred for 1 hour at 60° C. Ethanol was distilled off under reduced pressure and water was added to the residue. The resultant mixture was adjusted to pH 1.0 and washed with ethyl acetate. The aqueous layer was adjusted to pH 4.5 with triethylamine and extracted with ethyl acetate. The extract was washed with water and a saturated sodium chloride aqueous solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was subjected to column chromatography on silica gel using a mixture of ethyl acetate and benzene (1:3) as developing solvent. The eluates containing syn isomer were collected and concentrated to give ethyl 2-hydroxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (syn isomer) (0.3 g).
Name
ethyl 2-hydroxyimino-4-bromoacetoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Phenolphthalein indicator (3 drops) was added to a solution of hydroxylamine hydrochloride (4.2 g.) in dry methanol (60 ml.). To the solution was dropwise added with stirring at ambient temperature 1N methanol solution of sodium methoxide (60 ml.) until the color of the solution was changed to purplish red. Hydroxylamine hydrochloride was added thereto by small portions until the solution was changed to colorless solution. The mixture was stirred for 30 minutes at ambient temperature. After precipitating sodium chloride was filtered off, 2-(2-mesylamino-1,3-thiazol-4-yl)glyoxylic acid (12.5 g.) was added to the filtrate and the mixture was refluxed with stirring for 1.5 hours. The reaction mixture was cooled to precipitate crystals. The crystals were collected by filtration and dried to give crude 2-hydroxyimino-2-(2-mesylamino-1,3-thiazol-4-yl)acetic acid (a mixture of syn and anti isomers) (5.5 g.). The filtrate was concentrated to the volume of 1/4 and ether was added thereto. Precipitating crystals were collected by filtration, washed with ether and dried to give the same compound (8.78 g.). Total yield (14.3 g.). (3) A mixture of ethyl 2-hydroxyimino-4-bromoacetoacetate (a mixture of syn and anti isomers) (2.4 g) and thiourea (0.76 g) in ethanol (15 ml) was stirred for 1 hour at 60° C. Ethanol was distilled off under reduced pressure and water was added to the residue. The resultant mixture was adjusted to pH 1.0 and washed with ethyl acetate. The aqueous layer was adjusted to pH 4.5 with triethylamine and extracted with ethyl acetate. The extract was washed with water and a saturated sodium chloride aqueous solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was subjected to column chromatography on silica gel using a mixture of ethyl acetate and benzene (1:3) as developing solvent. The eluates containing syn isomer were collected and concentrated to give ethyl 2-hydroxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (syn isomer) (0.3 g).
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
4.2 g
Type
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Quantity
60 mL
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0 (± 1) mol
Type
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Reaction Step Three
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Name
ethyl 2-hydroxyimino-4-bromoacetoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.76 g
Type
reactant
Reaction Step Five
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15 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
Reactant of Route 2
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
Reactant of Route 3
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
Reactant of Route 4
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Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
Reactant of Route 5
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
Reactant of Route 6
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate

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